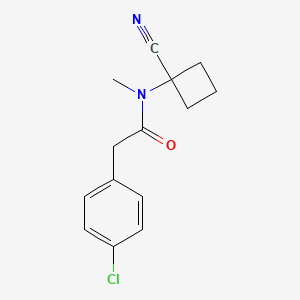
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first synthesized in the late 1990s by Abbott Laboratories, with the aim of developing a potent and selective analgesic that could be used to treat chronic pain. ABT-594 has been found to be highly effective in preclinical studies, and it is currently being investigated for its potential use in the treatment of various types of pain.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is complex and involves multiple targets in the nervous system. It acts as an agonist at two types of nicotinic acetylcholine receptors, namely the alpha-3-beta-4 and alpha-7 subtypes. These receptors are located on both neurons and non-neuronal cells, and they play a key role in pain processing and modulation. This compound also interacts with other receptors and ion channels, including the voltage-gated sodium channels and the transient receptor potential vanilloid-1 channels.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects that contribute to its analgesic properties. It has been shown to reduce the release of various neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide. It also inhibits the activity of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons. Additionally, this compound activates various signaling pathways that are involved in pain modulation, including the mitogen-activated protein kinase pathway and the cyclic AMP pathway.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has several advantages for use in laboratory experiments. It is highly potent and selective, which allows for precise control over its effects. It also produces a unique pattern of analgesia that is distinct from other analgesic drugs, which makes it a valuable tool for studying pain mechanisms. However, there are also some limitations to its use. This compound is a synthetic compound that is not found naturally in the body, which may limit its relevance to physiological processes. It is also highly lipophilic, which can make it difficult to administer and study in vivo.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide. One area of interest is the development of new analogs and derivatives that can improve its pharmacological properties, such as its bioavailability and selectivity. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation and immune function. Additionally, this compound has shown promise in preclinical models of addiction and withdrawal, which suggests that it may have potential as a treatment for substance abuse disorders.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves several steps, including the preparation of the starting materials and the subsequent coupling reactions. The starting materials include 4-chlorobenzaldehyde, cyclobutanone, and methylamine. The coupling reactions are carried out using various reagents, including lithium diisopropylamide, lithium aluminum hydride, and cyanogen bromide. The final product is obtained in high yield and purity, and it can be further purified by chromatography.
科学的研究の応用
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied in preclinical models of pain, including animal models of neuropathic pain, inflammatory pain, and cancer pain. It has been found to be highly effective in reducing pain in these models, with a potency that is several orders of magnitude greater than that of morphine. This compound has also been shown to produce a unique pattern of analgesia, which is characterized by a rapid onset, a long duration of action, and a lack of tolerance development.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-17(14(10-16)7-2-8-14)13(18)9-11-3-5-12(15)6-4-11/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIEEYORBROHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
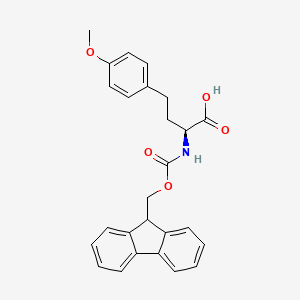

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

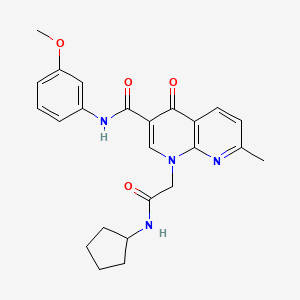
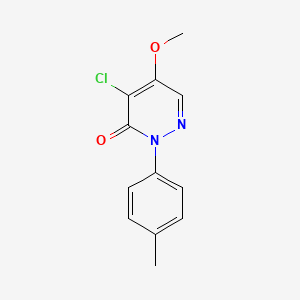
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
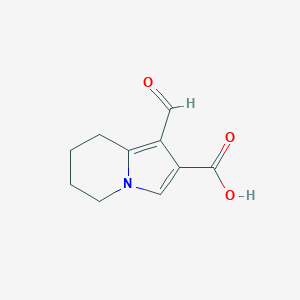
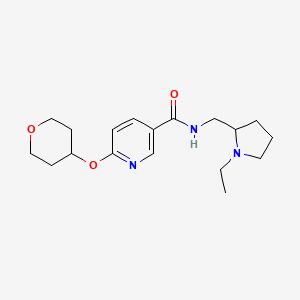
![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
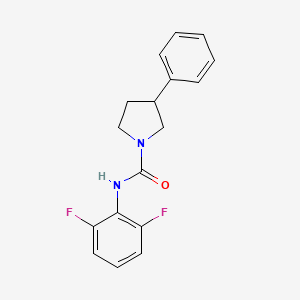
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)
